methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide CAS No. 867135-68-0](/img/structure/B2888768.png)
N-(3-{[4-(2-hydroxyethyl)piperazinyl](3-methoxyphenyl)methyl}-4,5,6,7-tetrahyd robenzo[b]thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound’s structure, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of the compound is C25H30N4O2S. It has an average mass of 450.596 Da and a monoisotopic mass of 450.208954 Da .Chemical Reactions Analysis
The compound’s synthesis involves several chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 663.9±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C. Its enthalpy of vaporization is 102.6±3.0 kJ/mol, and it has a flash point of 355.3±31.5 °C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Compounds similar to N-(3-{4-(2-hydroxyethyl)piperazinylmethyl}-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide have been synthesized for their potential anti-inflammatory and analgesic properties. For instance, novel heterocyclic compounds derived from visnaginone and khellinone showed significant COX-2 selectivity and anti-inflammatory activity, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antidepressant and Antimicrobial Applications
Benzo[b]thiophene derivatives, with structural similarities to the compound of interest, have been evaluated for their dual action at 5-HT1A serotonin receptors and serotonin transporter, showcasing a new class of antidepressants. This highlights their potential in addressing depressive disorders through novel mechanisms (Orus et al., 2002).
The antimicrobial potential of compounds containing the piperazine unit and related structures was also investigated. New pyridine derivatives demonstrated significant antibacterial and antifungal activities, suggesting their potential utility in microbial infection management (Patel & Agravat, 2007).
Enzyme Inhibition and Antitumor Activity
Thiophene derivatives, incorporating elements like piperazine, have been synthesized and shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests a therapeutic potential in neurodegenerative diseases (Ismail et al., 2012).
Compounds with structural similarities to N-(3-{4-(2-hydroxyethyl)piperazinylmethyl}-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide have exhibited promising antitumor activities. For example, 1-phenyl-4-substituted phthalazine derivatives were synthesized and showed significant antiproliferative activity against cancer cell lines, indicating potential as antitumor drugs (Xin et al., 2018).
Antimicrobial Dyes and Textile Applications
- Novel acyclic and heterocyclic dyes, based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems, have been developed with significant antimicrobial activity. These dyes, intended for textile finishing, demonstrate the versatile applications of related compounds in both medicinal and industrial contexts (Shams et al., 2011).
Propriétés
IUPAC Name |
N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-17(29)25-24-22(20-8-3-4-9-21(20)31-24)23(18-6-5-7-19(16-18)30-2)27-12-10-26(11-13-27)14-15-28/h5-7,16,23,28H,3-4,8-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGMANWVZFMNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2888685.png)
![Methyl 2-({[1-(4-methoxyphenyl)-2-oxo-4-phenyl-3-azetanyl]methyl}sulfanyl)benzenecarboxylate](/img/structure/B2888686.png)
![4-[(Dimethylamino)methyl]benzohydrazide](/img/structure/B2888687.png)
![N-(4-isopropylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2888690.png)
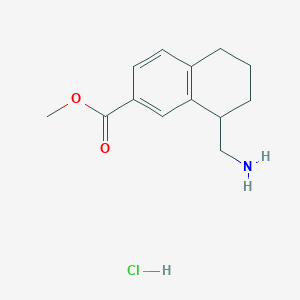
![Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2888692.png)
![tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2888693.png)
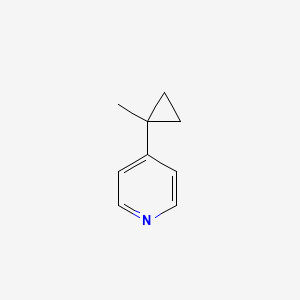
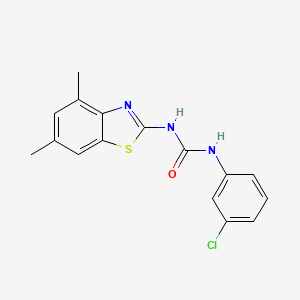
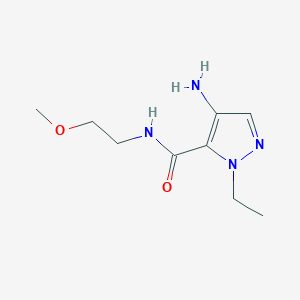
![5'-bromo-N-(cyanomethyl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B2888698.png)
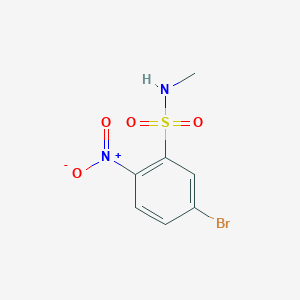
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2888701.png)
![1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carbonitrile](/img/structure/B2888708.png)
